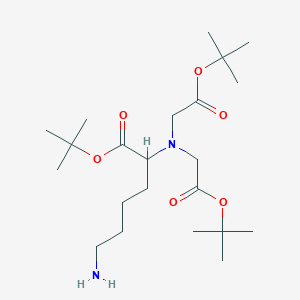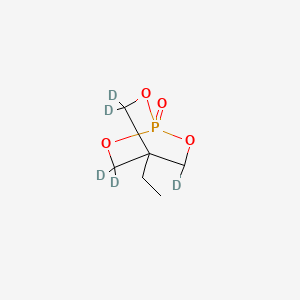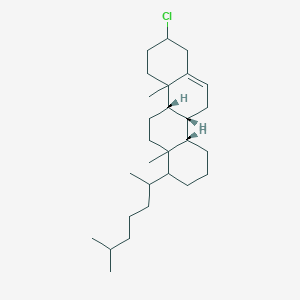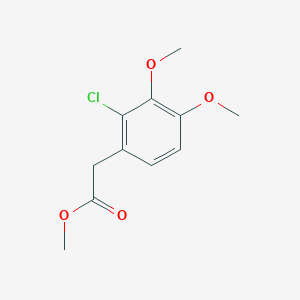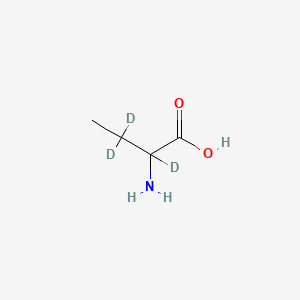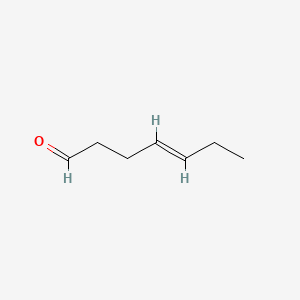
4-Heptenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptenal is an organic compound with the molecular formula C7H12O and a molecular weight of 112.1696 g/mol . It is an unsaturated aldehyde, characterized by the presence of a double bond between the fourth and fifth carbon atoms in its seven-carbon chain. This compound exists in two stereoisomeric forms: (E)-4-Heptenal and (Z)-4-Heptenal . It is commonly found in various natural products and is known for its distinctive aroma, often described as fatty, green, or vegetable-like .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptenal can be synthesized through several methods. One common approach involves the oxidation of heptanal using mild oxidizing agents. Another method includes the hydroformylation of hexene , followed by selective oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes . For instance, the hydroformylation of 1-hexene in the presence of a rhodium catalyst can yield this compound. This process involves the addition of a formyl group to the hexene, followed by oxidation to form the aldehyde .
Chemical Reactions Analysis
Types of Reactions: 4-Heptenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to heptanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptanol using reducing agents such as sodium borohydride.
Addition Reactions: The double bond in this compound allows for addition reactions, such as hydrogenation to form heptanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Hydrogenation: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Heptanoic acid: from oxidation.
Heptanol: from reduction.
Heptanal: from hydrogenation.
Scientific Research Applications
4-Heptenal has a wide range of applications in scientific research:
Mechanism of Action
4-Heptenal exerts its effects primarily through its interaction with olfactory receptors , eliciting specific aroma perceptions . At the molecular level, it can participate in reactive oxygen species (ROS) generation and lipid peroxidation , impacting cellular processes and signaling pathways . Its aldehyde group allows it to form Schiff bases with amines, which can further influence biological activities .
Comparison with Similar Compounds
Heptanal: A saturated aldehyde with a similar carbon chain but lacks the double bond.
Hexenal: An unsaturated aldehyde with a six-carbon chain.
Nonenal: An unsaturated aldehyde with a nine-carbon chain.
Comparison: 4-Heptenal is unique due to its double bond at the fourth position, which imparts distinct chemical reactivity and aroma characteristics. Unlike heptanal, which is fully saturated, this compound can participate in addition reactions due to its unsaturation. Compared to hexenal and nonenal, this compound has a different chain length, influencing its volatility and olfactory properties .
Properties
CAS No. |
929-22-6 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-hept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |
InChI Key |
VVGOCOMZRGWHPI-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCC=O |
Canonical SMILES |
CCC=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


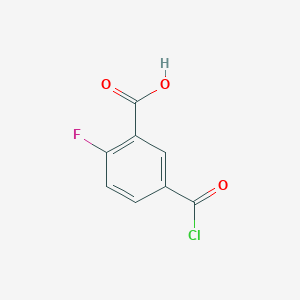
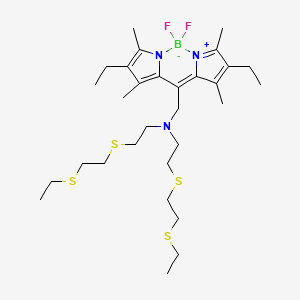
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
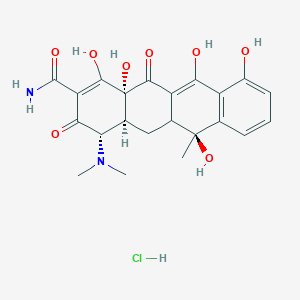
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
